molecular formula C9H8BrF2NO B13898429 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Katalognummer: B13898429
Molekulargewicht: 264.07 g/mol
InChI-Schlüssel: AODCBWWLQTUYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is an organic compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . It is characterized by the presence of bromine, fluorine, and a p-tolyl group attached to an acetamide moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the acetamide group . The reaction can be represented as follows:

2,2-difluoroacetamide+Br22-Bromo-2,2-difluoroacetamide\text{2,2-difluoroacetamide} + \text{Br}_2 \rightarrow \text{2-Bromo-2,2-difluoroacetamide} 2,2-difluoroacetamide+Br2​→2-Bromo-2,2-difluoroacetamide

This intermediate is then reacted with p-toluidine to form the final product:

2-Bromo-2,2-difluoroacetamide+p-toluidineThis compound\text{2-Bromo-2,2-difluoroacetamide} + \text{p-toluidine} \rightarrow \text{this compound} 2-Bromo-2,2-difluoroacetamide+p-toluidine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-2,2-difluoro-N-phenylacetamide
  • 2-Bromo-2,2-difluoro-N-(4-methylphenyl)acetamide

Uniqueness

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H8BrF2NO

Molekulargewicht

264.07 g/mol

IUPAC-Name

2-bromo-2,2-difluoro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C9H8BrF2NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

AODCBWWLQTUYPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.